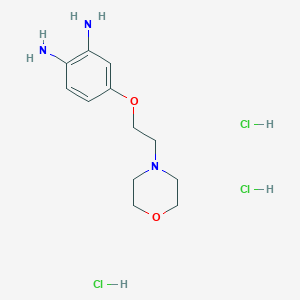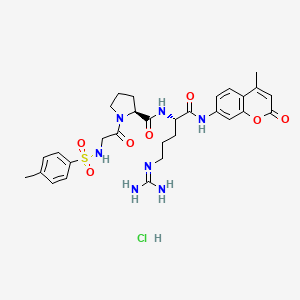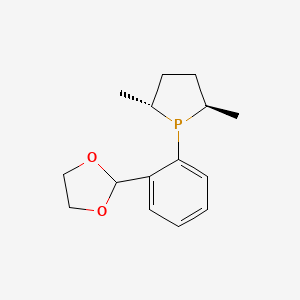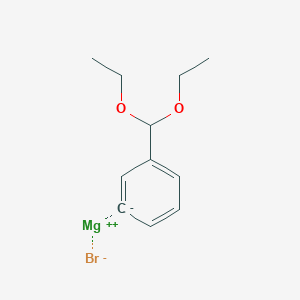![molecular formula C30H36Cl2N2P2Ru B6336345 Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II) CAS No. 1196467-26-1](/img/structure/B6336345.png)
Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II): is a coordination compound featuring ruthenium as the central metal atom. This compound is known for its catalytic properties and is widely used in various chemical reactions and industrial processes. Its molecular formula is C30H36Cl2N2P2Ru , and it has a molecular weight of 658.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II) can be synthesized through the reaction of ruthenium trichloride with 3-(diphenylphosphino)propylamine in the presence of a reducing agent. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of chloride ligands.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand substitution reactions typically involve the use of excess ligand and may require heating.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .
Scientific Research Applications
Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Biology: The compound has been studied for its potential use in biological systems, including as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center acts as a Lewis acid, activating substrates and promoting reaction pathways. The compound’s effectiveness as a catalyst is attributed to its ability to stabilize transition states and lower activation energies .
Comparison with Similar Compounds
Dichlorobis(triphenylphosphine)ruthenium(II): Similar in structure but with triphenylphosphine ligands.
Dichlorobis(ethylphenylphosphine)ruthenium(II): Features ethylphenylphosphine ligands instead of diphenylphosphino.
Dichlorobis(dimethylphosphino)ruthenium(II): Contains dimethylphosphino ligands.
Uniqueness: Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II) is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness allows it to exhibit different catalytic behaviors and selectivities compared to similar compounds .
Properties
IUPAC Name |
dichlororuthenium;3-diphenylphosphanylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H18NP.2ClH.Ru/c2*16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;;;/h2*1-6,8-11H,7,12-13,16H2;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZFSEGMJUGESY-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2.Cl[Ru]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36Cl2N2P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(dimethylamino)ethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B6336275.png)
![acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B6336280.png)


![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine](/img/structure/B6336305.png)


![Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate](/img/structure/B6336318.png)

![(2S,2'S)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride](/img/structure/B6336337.png)

![Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II)](/img/structure/B6336357.png)
![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'-dicyclohexylphosphinoferrocene](/img/structure/B6336365.png)
